molecular formula C12H8BrN3 B8489555 8-Bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine

8-Bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8489555
M. Wt: 274.12 g/mol
InChI Key: DRDVTGREBMWOBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C12H8BrN3 and its molecular weight is 274.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

8-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C12H8BrN3/c13-10-7-4-8-16-12(10)14-11(15-16)9-5-2-1-3-6-9/h1-8H

InChI Key

DRDVTGREBMWOBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=C(C3=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-3-bromopyridine (2.00 g, 11.2 mmol), copper (I) bromide (240 mg, 1.64 mmol), 1,10-phenanthroline monohydrate (336 mg, 1.68 mmol) and benzonitrile (25 mL) was heated in a 50-mL 3-necked flask to 130° C. During 4 d a gentle flow of (O2/N2 5:95) was bubbled through the reaction mixture (>99% conversion, HPLC method see below). The dark brown suspension was then cooled to 0-5° C. and filtered. The filter cake was washed with TBME (10 mL) and dried to yield crude 8-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine (1.85 g, 60%) as a light brown solid with 97.5% purity (HPLC area-%, HPLC method see below).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
336 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
copper (I) bromide
Quantity
240 mg
Type
catalyst
Reaction Step One

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